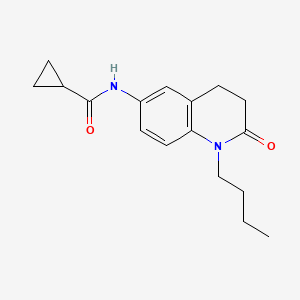

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-2-3-10-19-15-8-7-14(18-17(21)12-4-5-12)11-13(15)6-9-16(19)20/h7-8,11-12H,2-6,9-10H2,1H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRFWYUWWIYHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Nitroquinoline

The synthesis begins with 6-nitroquinoline , a precursor for introducing the amine group at position 6. Nitration of quinoline under mixed acid conditions (HNO₃/H₂SO₄) selectively targets the para position relative to the nitrogen atom.

Table 1: Nitration of Quinoline

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| HNO₃ (fuming), H₂SO₄ | 0–5°C, 4 hours | 68% |

Hydrogenation to 1,2,3,4-Tetrahydroquinolin-6-Nitro

Catalytic hydrogenation reduces the aromatic quinoline ring to its tetrahydro form while retaining the nitro group.

Table 2: Hydrogenation Conditions

| Catalyst | Solvent | Pressure | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pd/C (10%) | Ethanol | 50 psi H₂ | 25°C, 12 h | 85% |

N-1 Butylation

Alkylation of the tetrahydroquinoline’s nitrogen with 1-bromobutane introduces the butyl group. A polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) facilitate nucleophilic substitution.

Table 3: Alkylation Parameters

| Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1-Bromobutane | K₂CO₃ | DMF | 80°C, 8 h | 72% |

Reduction of Nitro to Amine

The nitro group at position 6 is reduced to an amine using catalytic hydrogenation or Fe/HCl.

Table 4: Nitro Reduction Methods

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| H₂, Pd/C | Ethanol, 25°C, 6 h | 90% | |

| Fe, HCl | Reflux, 3 h | 78% |

Oxidation at C-2

Introduction of the oxo group at C-2 is achieved via oxidation of the tetrahydroquinoline’s CH₂ group. KMnO₄ in acidic conditions selectively oxidizes the benzylic position.

Table 5: Oxidation Strategies

| Oxidizing Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄ | 0°C, 2 h | 65% |

Amidation with Cyclopropanecarboxylic Acid

The final step couples the amine with cyclopropanecarboxylic acid using carbodiimide-based coupling agents.

Table 6: Amidation Conditions

| Coupling Agent | Solvent | Base | Yield | Reference |

|---|---|---|---|---|

| EDCI, HOBt | DCM | Et₃N | 88% |

Alternative Synthetic Routes

Cyclopropanecarbonyl Chloride Approach

Activating cyclopropanecarboxylic acid as its acid chloride (using SOCl₂) allows direct amidation under milder conditions.

Chemical Reactions Analysis

Types of Reactions: N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Biological Activities

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Anticancer Activity : The compound has shown promise as an inhibitor of ATP-binding cassette transporters, which are implicated in drug resistance in cancer cells. Studies indicate that similar structures have exhibited significant anticancer properties against various cell lines .

- Antimicrobial Properties : Research suggests that quinoline derivatives can possess antimicrobial activities, potentially making this compound useful in treating infections .

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, which may disrupt critical biological pathways involved in disease processes .

Case Studies

Several studies have explored the applications and efficacy of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide:

- Anticancer Studies : In vitro studies demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT116 and MCF7. These findings suggest selective targeting capabilities towards cancerous cells .

- Antimicrobial Testing : Investigations into the antimicrobial properties revealed that compounds with similar scaffolds effectively inhibited bacterial growth, indicating potential for development as antimicrobial agents .

- Mechanistic Studies : Research has focused on elucidating the mechanisms by which this compound interacts with target proteins. Binding affinity studies have shown that it can modulate enzyme activity significantly, providing insights into its therapeutic potential .

Mechanism of Action

The mechanism by which N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Core Structural Variations

The compound’s tetrahydroquinolin core differentiates it from analogs with tetrahydrothieno[3,2-d]pyrimidin or pyrimidin-thiazol backbones. For example:

Key Observations :

- Core Flexibility: The tetrahydroquinolin core in the target compound may enhance blood-brain barrier penetration compared to the thienopyrimidin core in compound 40, which is optimized for GSK-3β inhibition .

- Cyclopropane Universality : The cyclopropanecarboxamide group is conserved in 40 , Tozasertib, and the target compound, suggesting its role in binding to kinase ATP pockets or stabilizing hydrophobic interactions .

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure combines a tetrahydroquinoline moiety with a cyclopropanecarboxamide group, which contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H26N2O2 |

| Molecular Weight | 314.4 g/mol |

| CAS Number | 951505-78-5 |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

The compound's logP value indicates it is lipophilic, which may influence its absorption and distribution in biological systems.

The biological activity of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is primarily attributed to its interaction with various molecular targets within cells. It is believed to inhibit specific enzymes and receptors that play critical roles in cellular processes:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair mechanisms, leading to apoptosis in cancer cells.

- Receptor Modulation : It can bind to receptors involved in inflammatory responses, potentially modulating pathways associated with pain and inflammation.

Anticancer Properties

Research has shown that quinoline derivatives exhibit significant anticancer activity. Studies evaluating the cytotoxic effects of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide have demonstrated its potential against various cancer cell lines:

- Cell Lines Tested :

- Murine P388 and L1210 cells

- Human Molt 4/C8 and CEM T-lymphocytes

Results indicate that the compound exhibits lower IC50 values compared to standard chemotherapeutics, suggesting enhanced potency against these cell lines .

Anti-inflammatory Activity

The compound's ability to modulate cyclooxygenase (COX) enzymes—specifically COX-2—has been investigated due to its implications in inflammatory diseases. Inhibition of COX-2 can lead to reduced production of pro-inflammatory mediators .

Case Studies

Study 1: Anticancer Efficacy

A study conducted on the effects of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide on human cancer cell lines revealed that the compound induced apoptosis through the mitochondrial pathway. The study highlighted the compound's potential as a lead for further development in cancer therapy.

Study 2: Inflammatory Response Modulation

In vitro assays demonstrated that this compound significantly reduced the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophages. This suggests its potential utility in treating inflammatory conditions where NO plays a critical role.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide?

The compound is typically synthesized via multi-step reactions involving cyclopropane carboxamide intermediates and tetrahydroquinoline scaffolds. For example, analogous compounds are prepared by coupling cyclopropanecarboxylic acid derivatives with amino-substituted tetrahydroquinolines using activating agents like EDCI or HOBt. Column chromatography (silica gel, hexanes/EtOAc gradients) is often used for purification .

Q. How can the structural identity of this compound be confirmed post-synthesis?

Key characterization techniques include:

- NMR spectroscopy : , , and 2D experiments (COSY, HSQC) to verify substituent connectivity and stereochemistry.

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., ESI-HRMS with <2 ppm error) .

- X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve 3D structure .

Q. What safety precautions are critical when handling this compound?

While specific safety data for this compound are limited, analogous tetrahydroquinoline derivatives require:

- Use of PPE (gloves, goggles, lab coats).

- Avoidance of inhalation/contact with skin.

- Storage in dry, ventilated conditions away from ignition sources .

Advanced Research Questions

Q. How can enantiomeric purity be ensured for chiral analogs of this compound?

Advanced chiral separation techniques include:

- Supercritical fluid chromatography (SFC) : Using chiral columns (e.g., Chiralpak AD-H) with isopropyl alcohol/CO mobile phases. Parameters: 50% modifier, 100 bar pressure, 50 mL/min flow rate. Enantiomeric excess (ee) ≥99% can be achieved .

- Stereochemical assignment : Optical rotation ([α]) and independent synthesis of enantiomers via chiral intermediates (e.g., homoproline derivatives) .

Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition studies?

Methodology includes:

- Kinase inhibition assays : Testing against panels of recombinant kinases (e.g., RIPK3, Raf isoforms) using ATP-competitive assays.

- Analog synthesis : Modifying the cyclopropane, butyl, or tetrahydroquinoline moieties to assess impact on IC values .

- Computational docking : Molecular dynamics simulations (e.g., using AutoDock Vina) to predict binding interactions with kinase active sites .

Q. What computational tools are suitable for modeling the compound’s interactions with biological targets?

- Density Functional Theory (DFT) : To optimize geometry and calculate electrostatic potentials.

- Molecular docking : Software like Schrödinger Suite or MOE for predicting binding modes.

- Pharmacophore modeling : To identify critical functional groups for target engagement .

Data Analysis and Contradiction Resolution

Q. How should discrepancies in biological activity data between batches be addressed?

- Purity validation : Re-analyze batches via HPLC (≥99% purity threshold) and HRMS to rule out impurities.

- Conformational analysis : Use NMR (e.g., NOESY) or X-ray crystallography to check for unexpected conformers or polymorphism .

- Biological replicates : Repeat assays with independent preparations under standardized conditions .

Q. What strategies mitigate conflicting results in computational vs. experimental binding studies?

- Force field optimization : Adjust parameters in docking software to better reflect experimental conditions (e.g., solvation effects).

- Crystallographic validation : Compare predicted poses with co-crystal structures of analogous compounds .

- Free energy calculations : Use MM-GBSA or MM-PBSA methods to refine binding affinity predictions .

Methodological Optimization

Q. How can reaction yields be improved during the synthesis of this compound?

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)) for coupling steps.

- Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether).

- Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.